molecular formula C8H13F3N2O4S B2962612 N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid CAS No. 2305253-34-1

N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid

Cat. No.: B2962612
CAS No.: 2305253-34-1
M. Wt: 290.26
InChI Key: LPJBCMWGIVNQCE-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid is a bifunctional compound comprising a cyclopropanesulfonamide moiety linked to an azetidine ring, paired with trifluoroacetic acid (TFA) as a counterion. The azetidine (a four-membered nitrogen-containing ring) confers conformational rigidity, while the cyclopropane sulfonamide group introduces steric and electronic effects critical for interactions in biological or catalytic systems. TFA, a strong acid with high volatility, is commonly used in synthetic chemistry to protonate amines and stabilize intermediates during reactions . This compound’s structural uniqueness lies in the combination of a strained azetidine ring and a sulfonamide group, which may enhance binding affinity in enzyme inhibition or receptor modulation applications.

Properties

IUPAC Name

N-(azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S.C2HF3O2/c9-11(10,6-1-2-6)8-5-3-7-4-5;3-2(4,5)1(6)7/h5-8H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJBCMWGIVNQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with azetidine and cyclopropanesulfonamide functionalities. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways or target specific enzymes. Medicine: Industry: Use in the development of new materials or chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonamide Substituents
  • N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide: Synthesized via a Curtius rearrangement and hydrolysis, this analog replaces the azetidine ring with a substituted cyclopentyl group.
  • The ethyl and methyl substituents on the cyclopentyl ring further modify steric and electronic properties .

Key Structural Differences

Compound Core Structure Functional Groups Potential Application
Target Compound Azetidine + sulfonamide Cyclopropanesulfonamide, TFA counterion Enzyme inhibition, stabilization
N-(3-Amino-4-methylcyclopentyl) analog Cyclopentyl + sulfonamide Amino group, methyl substituent Intermediate in drug synthesis
Pyrrolopyrimidine-containing derivative Cyclopentyl + heterocycle Pyrrolopyrimidine, ethyl/methyl groups Kinase inhibition
Functional Group Variations: Sulfonamide vs. Acetamide
  • N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride: This compound replaces the sulfonamide group with a trifluoroacetamide moiety. The hydrochloride counterion (vs. TFA) improves aqueous solubility but may limit compatibility with acid-sensitive substrates .
  • N-(Azepan-4-yl)-2,2,2-trifluoroacetamide; TFA : Features a seven-membered azepane ring instead of azetidine. The larger ring reduces steric strain but increases conformational flexibility, which could diminish target selectivity. Molecular weight (324.2 g/mol) is higher than the target compound, affecting pharmacokinetic properties .

Functional Group Impact

Compound Key Group Counterion Solubility Stability
Target Compound Cyclopropanesulfonamide TFA Moderate in polar solvents Acid-stable
Trifluoroacetamide analog Trifluoroacetamide Hydrochloride High aqueous solubility Sensitive to basic conditions

Biological Activity

N-(Azetidin-3-yl)cyclopropanesulfonamide; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : N-(Azetidin-3-yl)cyclopropanesulfonamide; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C₆H₈F₃N₃O₄S
  • CAS Number : [Not specified in the search results]

The biological activity of N-(Azetidin-3-yl)cyclopropanesulfonamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class may act as modulators of various receptors involved in metabolic processes and immune responses.

  • FXR Activation : The compound has been noted for its role as an activator of the farnesoid X receptor (FXR), which is implicated in metabolic regulation and inflammation control .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit antimicrobial properties, particularly against resistant strains of bacteria. The sulfonamide group is known for its bacteriostatic effects .

Study 1: FXR Modulation

A patent describes the use of similar compounds as FXR activators for treating metabolic disorders. These compounds demonstrated significant efficacy in preclinical models, leading to reduced markers of inflammation and improved metabolic profiles .

Study 2: Antimicrobial Efficacy

In a comparative study, derivatives of cyclopropanesulfonamide were tested against various bacterial strains. The results indicated a strong bactericidal effect against Staphylococcus spp. with minimal cytotoxicity to human cell lines (L929). This suggests a favorable therapeutic index for potential clinical applications .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
FXR ActivationModulates metabolism
AntimicrobialBactericidal against Staphylococcus
CytotoxicityLow toxicity to L929 cells

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